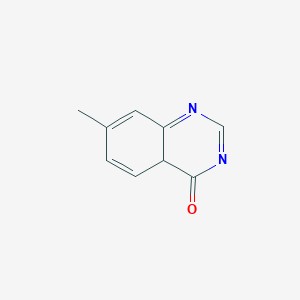

7-methyl-4aH-quinazolin-4-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H8N2O |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

7-methyl-4aH-quinazolin-4-one |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5,7H,1H3 |

Clave InChI |

XAUSVJLHXZEMKM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC=NC(=O)C2C=C1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 7 Methyl 4ah Quinazolin 4 One and Its Structural Analogues

Strategic Approaches to the Synthesis of Quinazolin-4-one Core Structures

The construction of the quinazolin-4-one framework is a cornerstone of synthetic organic chemistry, with a variety of methods developed to achieve this goal. These strategies range from classical condensation reactions to modern multicomponent and annulation techniques.

Evolution and Applications of the Niementowski Reaction and Related Cyclocondensation Pathways

The Niementowski reaction, first reported by Stefan Niementowski in 1895, is a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones) by reacting anthranilic acids with amides. wikipedia.org This reaction has been a foundational tool in quinazolinone synthesis. Over the years, the Niementowski reaction has been adapted and modified to improve yields and expand its substrate scope. For instance, research has demonstrated its use in creating potential EGFR-inhibiting molecules and in the synthesis of complex polycyclic quinazolines. wikipedia.org

Variations of the Niementowski reaction have been developed to overcome the high temperatures often required, making the process more practical. wikipedia.org Microwave-assisted synthesis has emerged as an environmentally benign alternative, eliminating the need for solvents and reducing reaction times. semanticscholar.orgresearchgate.net In some variations, formic acid and primary amines replace the traditionally used amides or amidines, leading to 3-substituted-4(3H) quinazolinones. semanticscholar.orgresearchgate.net

Multicomponent Reactions (MCRs) as Convergent Synthetic Routes

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like quinazolinones by combining three or more starting materials in a single step. nih.gov These reactions are prized for their mild conditions and the diverse scaffolds they can generate. nih.gov

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed in the rapid synthesis of diverse polycyclic quinazolinones. nih.gov This approach can be followed by palladium-catalyzed annulation or a radical reaction to yield the final products. nih.gov Other MCR strategies involve the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org Another efficient MCR involves the reaction of isatoic anhydride (B1165640), primary amines, and bromoacetyl bromide or chloroacetyl chloride. sci-hub.se

A copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes provides a route to 2-(1,2,3-triazoyl)quinazolin-4(3H)-ones. mdpi.com The reaction conditions, such as temperature and the amount of base, can be tuned to selectively produce either the quinazolinone or the corresponding dihydroquinazolinone. mdpi.com

| MCR Components | Catalyst/Conditions | Product Type | Reference |

| Arenediazonium salts, nitriles, anilines | - | 3,4-Dihydroquinazolines, Quinazolin-4(3H)-ones | acs.org |

| Isatoic anhydride, amines, haloacetyl halides | K2CO3, DMSO | Quinazolin-4(3H)-ones | sci-hub.se |

| 2-Azidobenzaldehyde, anthranilamide, alkynes | CuI, Et3N, DMSO | 2-(1,2,3-Triazoyl)quinazolin-4(3H)-ones | mdpi.com |

| 2-Aminobenzamides, aldehydes | p-Toluenesulfonic acid | Quinazolin-4(3H)-ones | researchgate.net |

Annulation Reactions for Quinazolinone Formation

Annulation reactions provide another powerful strategy for constructing the quinazolinone ring system. These reactions involve the formation of a new ring onto a pre-existing one. A variety of metal-catalyzed and metal-free annulation methods have been developed.

Copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines is a novel and efficient method for the synthesis of quinazolin-4(1H)-ones. rsc.org Nickel-catalyzed [4+2] annulation of benzylamines and nitriles offers an atom-economic route to multisubstituted quinazolines through C-H/N-H bond activation. organic-chemistry.org Palladium(II)-catalyzed cascade reactions of 2-aminobenzonitriles with orthoformates and boronic acids have also been reported to yield 4-arylquinazolines. organic-chemistry.org

Domino reactions, which involve a series of intramolecular transformations, are also utilized in quinazolinone synthesis. nih.gov An iodine-promoted, metal-free protocol has been developed for the one-pot synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones. researchgate.net

Targeted Synthesis and Regioselective Derivatization of 4aH-Quinazolin-4-one Systems

The synthesis of specific isomers and derivatives of quinazolinones, particularly those with functionality at the 4a-position, requires precise control over the reaction conditions and reagents.

Methodologies for Introducing Reduction at the 4a-Position (e.g., Dihydro- and Tetrahydroquinazolinones)

The synthesis of dihydro- and tetrahydroquinazolinones often involves the reduction of the corresponding quinazolinone or a cyclization reaction that directly yields the reduced core. A convergent route for the synthesis of dihydroquinazolin-4-ones can be achieved by reacting a pre-synthesized western fragment (from an amine and an acid or isatoic anhydride) with an eastern fragment, often in the presence of a Lewis acid catalyst like Yb(OTf)3. nih.gov Oxidation of these dihydroquinazolin-4-ones with reagents such as DDQ or MnO2 can then yield the fully aromatic quinazolin-4-ones. nih.gov

Domino reactions are also effective for synthesizing 2,3-dihydro-4(1H)-quinolinones, which are structurally related to tetrahydroquinazolinones. nih.gov These can involve reduction or oxidation followed by cyclization, or metal-promoted processes. nih.gov Various catalysts, including L-proline nitrate (B79036) and fluorescent carbon dots, have been employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org

| Starting Materials | Reagents/Catalyst | Product | Reference |

| 2-Nitrobenzonitriles, Carbonyl compounds | Diboronic acid, Copper | 2,3-Dihydroquinazolin-4(1H)-ones | organic-chemistry.org |

| Isatoic anhydride, Amines, Aldehydes/Ketones | Tartaric acid-SDS | 2,3-Dihydro/spiroquinazolin-4(1H)-ones | organic-chemistry.org |

| 2-Aminobenzonitriles, Aldehydes/Ketones | KOtBu | Dihydroquinazolinones | organic-chemistry.org |

Stereochemical Control in the Synthesis of Chiral 4aH-Quinazolin-4-ones

The development of stereoselective methods for the synthesis of chiral 4aH-quinazolin-4-ones is crucial for accessing enantiomerically pure compounds with specific biological activities. Asymmetric catalysis has been a key strategy in this area.

The use of a chiral phosphoric acid in combination with crown ether-based host-guest chemistry has been shown to enable the supramolecular regulation of catalytic asymmetric tandem acetalization reactions, leading to improved yields and enantioselectivities in the synthesis of 2,3-dihydroquinazolinones. organic-chemistry.org Another approach utilizes a Sc(III)-inda-pybox complex as a catalyst for the enantioselective synthesis of 2,3-dihydroquinazolinones via an asymmetric intramolecular amidation of an imine. organic-chemistry.org

Furthermore, regioselective reactions on pre-existing chiral scaffolds, such as calix sci-hub.searenes, can lead to the formation of inherently chiral quinazoline (B50416) systems. rsc.org The dynamic NMR study of such quinazoline derivatives has revealed the existence of different atropisomers in solution at lower temperatures, which can be resolved using a chiral HPLC column. rsc.org

| Catalyst/Method | Reaction Type | Product Feature | Reference |

| Chiral Phosphoric Acid / Crown Ether | Asymmetric Tandem Acetalization | Enantiomerically enriched 2,3-dihydroquinazolinones | organic-chemistry.org |

| Sc(III)-inda-pybox Complex | Asymmetric Intramolecular Amidation | Enantiomerically enriched 2,3-dihydroquinazolinones | organic-chemistry.org |

| Calix sci-hub.searene Scaffold | Regioselective Cyclization | Inherently chiral quinazolines | rsc.org |

Specific Methodologies for the Introduction and Retention of Methyl Substituents, particularly at Position 7

The strategic introduction of methyl groups onto the quinazolinone scaffold, especially at the C-7 position, is a key aspect of medicinal chemistry, as it can significantly influence the molecule's pharmacological profile. The methodologies to achieve this range from the selection of appropriately substituted precursors to specific reaction conditions that favor methylation at the desired position.

Strategies for 7-Methylation and its Positional Isomers

The primary and most straightforward strategy for synthesizing 7-methyl-4aH-quinazolin-4-one and its positional isomers involves the use of a correspondingly substituted anthranilic acid as the starting material. The position of the methyl group on the final quinazolinone ring is predetermined by its position on the initial anthranilic acid. For the synthesis of a 7-methylquinazolinone, 2-amino-4-methylbenzoic acid would be the requisite precursor.

General synthetic routes, such as the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, can be adapted for this purpose. For instance, reacting 2-amino-4-methylbenzoic acid with formamide (B127407) would yield 7-methylquinazolin-4(3H)-one. bio-conferences.org Similarly, other established methods for quinazolinone synthesis can be employed, with the understanding that the substituent on the benzene (B151609) ring is carried through from the starting anthranilic acid derivative. researchgate.netmdpi.com

For the synthesis of more complex derivatives, such as 2,6-disubstituted or 2,7-disubstituted quinazolinones, multi-step synthetic pathways are often required. A common approach involves the acylation of a substituted anthranilic acid (e.g., 6-bromoanthranilic acid) to form an amide, which is then cyclized to a benzoxazinone (B8607429) intermediate. This intermediate can subsequently react with an amine to form the final substituted quinazolinone. nih.gov To obtain a 7-methyl derivative through such a pathway, one would begin with 2-amino-4-methylbenzoic acid or a similarly functionalized precursor.

The methylation of the quinazolinone core at different positions (N1, N3, or O4) can also be achieved post-synthesis using various alkylating agents like methyl iodide or dimethylsulfate, with the outcome being highly dependent on the solvent and reaction conditions. zienjournals.com However, direct methylation of the benzene ring of a pre-formed quinazolinone is less common and controlled regioselectivity would be a significant challenge. Therefore, utilizing a pre-substituted starting material like 2-amino-4-methylbenzoic acid remains the most reliable method for ensuring the methyl group is located at the C-7 position.

Two-Step and One-Pot Synthetic Protocols for 2-Methyl-3-Substituted Quinazolin-4(3H)-one Derivatives

The synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones is of significant interest due to the biological activities associated with this scaffold. Both two-step and one-pot protocols have been developed to access these compounds efficiently.

Two-Step Synthesis: A prevalent and reliable two-step method begins with the cyclization of anthranilic acid using acetic anhydride. researchgate.nettandfonline.com This initial step forms a key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. The benzoxazinone is then isolated and subsequently reacted with a primary amine. This second step involves the opening of the oxazinone ring by the amine and subsequent intramolecular cyclization to furnish the desired 2-methyl-3-substituted quinazolin-4(3H)-one. researchgate.netmdpi.comtandfonline.com This method is versatile, allowing for the introduction of a wide variety of substituents at the N-3 position by simply changing the amine used in the second step.

One-Pot Synthesis: One-pot, multi-component reactions (MCRs) represent a more streamlined and atom-economical approach. A notable one-pot protocol involves the reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions. rsc.org This method avoids the isolation of intermediates, saving time and resources. For the synthesis of 2-methyl derivatives, trimethyl orthoacetate would be the orthoester of choice. The reaction is compatible with a diverse range of substituted isatoic anhydrides and amines (including aryl, heteroaryl, alkyl, and cycloalkyl amines), providing access to a large library of 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org These reactions can be performed under classical heating or with microwave irradiation for accelerated reaction times. rsc.org

Table 1: Comparison of Synthetic Protocols for 2-Methyl-3-Substituted Quinazolin-4(3H)-ones

| Protocol | Starting Materials | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Two-Step | Anthranilic Acid, Acetic Anhydride, Amine | 1. Formation of 2-methyl-4H-3,1-benzoxazin-4-one. 2. Reaction with amine to form quinazolinone. | Reliable, versatile for N-3 substitution, intermediate can be stored. | researchgate.nettandfonline.com |

| One-Pot (MCR) | Isatoic Anhydride, Amine, Orthoester | Three-component reaction in a single vessel. | High efficiency, atom economy, reduced reaction time and waste. | rsc.org |

Sustainable and Green Chemistry Paradigms in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to develop more environmentally benign, cost-effective, and efficient protocols. nih.gov Key strategies include the use of alternative solvents, energy sources, and catalyst systems.

Implementation of Deep Eutectic Solvents (DES) as Reaction Media

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in quinazolinone synthesis. nih.govresearchgate.netroyalsocietypublishing.org DESs are mixtures of two or more components, typically a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point lower than that of the individual components. tandfonline.com

Advantages of DESs:

Low Toxicity and Biodegradability: Many DESs are composed of naturally occurring and biocompatible components, such as choline (B1196258) chloride, urea, and organic acids (e.g., tartaric acid, lactic acid). tandfonline.comnih.govroyalsocietypublishing.org

Simple Preparation and Low Cost: They are easily prepared by mixing and heating the components, making them inexpensive. tandfonline.comroyalsocietypublishing.org

High Solvation Capacity: DESs can dissolve a wide range of organic substances. nih.govroyalsocietypublishing.org

Tunable Properties: Their physicochemical properties can be adjusted by changing the components and their molar ratios. tandfonline.com

Applications in Quinazolinone Synthesis: A choline chloride:urea DES has been successfully used as both the reaction medium and catalyst for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from the corresponding benzoxazinone and amine. tandfonline.com Acidic DESs, such as those based on choline chloride with tartaric acid or oxalic acid, have also been shown to be effective, with an L-(+)-tartaric acid–choline chloride melt providing superior results in certain syntheses. nih.govroyalsocietypublishing.org The use of DESs often leads to good-to-excellent yields and simplifies the work-up procedure. researchgate.netrsc.org

Application of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of quinazolinones. frontiersin.org The application of microwaves provides a unique thermal/kinetic effect that can dramatically accelerate reaction rates. frontiersin.org

Key Benefits of Microwave-Assisted Synthesis:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave assistance. researchgate.netscholarsresearchlibrary.com For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester takes 5 hours with classical heating but only 20-30 minutes under microwave irradiation. rsc.org

Increased Yields and Purity: Microwave heating often leads to higher yields and cleaner reaction profiles with fewer byproducts. researchgate.netscholarsresearchlibrary.com

Energy Efficiency: The focused heating of the reaction mixture is more energy-efficient than heating an entire oil bath. frontiersin.org

Solvent-Free Conditions: The high efficiency of microwave heating can enable reactions to be carried out under solvent-free conditions, further enhancing the green credentials of the synthesis. frontiersin.orgnih.gov

Microwave-assisted protocols have been developed for various quinazolinone syntheses, including the Niementowski reaction and the cyclization of isatoic anhydride with aldehydes, demonstrating broad applicability and significant improvements in efficiency. mdpi.comfrontiersin.orgresearchgate.net

Development of Metal-Free and Catalyst-Free Synthetic Protocols

A major focus in green chemistry is the reduction or elimination of heavy and transition metal catalysts, which are often expensive, toxic, and can contaminate the final product. rsc.org Consequently, numerous metal-free and even catalyst-free methods for quinazolinone synthesis have been developed.

Metal-Free Approaches: These protocols replace transition metals with organocatalysts, non-metallic reagents, or alternative energy sources.

Visible Light-Mediated Synthesis: A general, metal-free oxidative cyclization of substituted 2-aminobenzamides with aldehydes or ketones can be achieved using visible light, without the need for excess oxidants or high temperatures. uvic.ca

DMSO as a Synthon: Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and a methine source in the intramolecular oxidative annulation of 2-aminobenzamides to form quinazolinones, avoiding the need for an external catalyst. nih.govrsc.org

Base-Promoted Synthesis: An efficient synthesis of quinazolinones involves the cyclocondensation of 2-aminobenzamides with benzoyl chlorides using a simple base like K2CO3 in a benign solvent such as polyethylene (B3416737) glycol (PEG-200). rsc.org

Catalyst-Free Approaches: In some cases, the reaction can proceed efficiently without any catalyst at all, representing an ideal green synthetic route.

Reaction in Water: Dihydroquinazolin-4(1H)-thiones have been prepared in excellent yields from 2-aminobenzothioamides and aldehydes simply by reacting them in water, without any catalyst or promoter. nih.gov

Aldehyde-Promoted Oxidation: During the condensation of anthranilamides with aliphatic aldehydes, an excess of the aldehyde itself can promote the oxidation of the intermediate to the final quinazolinone product, eliminating the need for an external oxidant or catalyst. researchgate.net

Table 2: Overview of Green Chemistry Approaches in Quinazolinone Synthesis

| Paradigm | Methodology | Key Features | Reference |

|---|---|---|---|

| Sustainable Media | Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable, acts as solvent and catalyst. | tandfonline.comnih.govroyalsocietypublishing.org |

| Water | Abundant, non-toxic, environmentally benign solvent. | nih.gov | |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, energy saving. | rsc.orgfrontiersin.orgresearchgate.net |

| Reduced Catalysis | Metal-Free Protocols | Uses visible light, organocatalysts, or reagents like DMSO to avoid toxic metals. | rsc.orguvic.canih.gov |

| Catalyst-Free Protocols | Reaction proceeds without any added catalyst, often in green solvents like water. | nih.govresearchgate.net |

Solvent-Free and Aqueous Reaction Conditions

In the pursuit of environmentally benign synthetic protocols, significant research has focused on minimizing or eliminating the use of hazardous organic solvents. This has led to the development of solvent-free and aqueous reaction conditions for the synthesis of quinazolin-4-one derivatives, aligning with the principles of green chemistry. These methodologies offer advantages such as reduced pollution, lower costs, and often simpler work-up procedures.

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions have emerged as a powerful strategy for the synthesis of quinazolinones. These reactions are often facilitated by catalysts and can be promoted by microwave irradiation or conventional heating.

One notable approach involves the reaction of anthranilic acid with various amides in the presence of a solid acid catalyst like montmorillonite (B579905) K-10 clay. slideshare.netcdnsciencepub.com This method provides a facile and efficient route to quinazolin-4(3H)-ones under solvent-free conditions. slideshare.netcdnsciencepub.comcdnsciencepub.com The reusability of the montmorillonite K-10 catalyst further enhances the green credentials of this protocol. slideshare.net The reaction of anthranilic acid and nicotinamide, for instance, can be efficiently carried out under these conditions. researchgate.net

Phosphotungstic acid has also been identified as an effective green catalyst for the synthesis of spiro and cyclized quinazolinones under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. researchgate.net Another innovative solvent-free approach is the oxidative cyclization of isatins with amidine hydrochlorides at room temperature, promoted by a combination of tert-butyl hydroperoxide (TBHP) and K₃PO₄. organic-chemistry.org

Furthermore, the reaction of o-aminobenzamides with styrenes can be conducted under neat conditions to yield quinazolin-4(3H)-ones. mdpi.com Initial screening of reaction parameters for this transformation, including oxidant, solvent, temperature, and additives, revealed that the desired product could be obtained in a 56% yield without any solvent. mdpi.com

The following table summarizes representative examples of solvent-free synthesis of quinazolin-4-one analogues.

| Reactants | Catalyst/Promoter | Conditions | Product | Yield | Reference |

| Anthranilic acid, Amides (e.g., nicotinamide) | Montmorillonite K-10 | Solvent-free, Heating | 2-Substituted-quinazolin-4(3H)-ones | Good | slideshare.netcdnsciencepub.com |

| Isatins, Amidine hydrochlorides | TBHP/K₃PO₄ | Solvent-free, Room Temp | Functionalized quinazolin-4(3H)-ones | Good | organic-chemistry.org |

| o-Aminobenzamide, Styrene | TBHP (oxidant) | Neat, Heating | 2,3-Disubstituted-quinazolin-4(3H)-ones | 56% | mdpi.com |

| 2-Amino-N-substituted benzamide, DMSO | H₂O₂ (oxidant) | Solvent-free, 150 °C, 14h | Substituted quinazolin-4(3H)-ones | Good | acs.orgnih.gov |

Table 1: Examples of Solvent-Free Synthesis of Quinazolin-4-one Analogues

Aqueous Reaction Conditions

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The development of aqueous synthetic methods for quinazolinones represents a significant advancement in green chemistry.

One such method involves the three-component reaction of isatoic anhydride, aromatic aldehydes, and acyl hydrazines in the presence of N-halosulfonamides as a catalyst, using a mixture of ethanol (B145695) and water as the solvent system under reflux conditions. researchgate.net This approach is in agreement with green chemistry principles and provides excellent yields of the desired quinazolin-4(1H)-one derivatives. researchgate.net

Another notable aqueous-phase synthesis utilizes an acetic acid-functionalized magnetic silica-based catalyst for the reaction of diaminoglyoxime (B1384161) with anthranilic acid or methyl 2-aminobenzoate. nih.gov This method proceeds at room temperature in water, and the magnetic nature of the catalyst allows for its easy separation and reuse. nih.gov

The use of hydrogen peroxide as an oxidant in an aqueous medium has also been explored. For instance, the reaction of substituted 2-amino benzamides can be carried out in dimethyl sulfoxide (DMSO) with aqueous H₂O₂ to produce quinazolin-4(3H)-ones. acs.orgnih.gov While DMSO is used as a carbon source, the presence of water from the H₂O₂ solution is a key feature of this protocol.

The following table provides an overview of aqueous methodologies for the synthesis of quinazolin-4-one analogues.

| Reactants | Catalyst/Promoter | Solvent System | Conditions | Product | Yield | Reference |

| Isatoic anhydride, Aromatic aldehydes, Acyl hydrazines | N-halosulfonamides | EtOH/H₂O | Reflux | 2,3-Disubstituted-quinazolin-4(1H)-ones | Excellent | researchgate.net |

| Diaminoglyoxime, Anthranilic acid/Methyl 2-aminobenzoate | Acetic acid-functionalized magnetic silica | Water | Room Temp | Quinazolinone derivatives | Good | nih.gov |

| Substituted 2-amino benzamide, DMSO | H₂O₂ (30% in water) | DMSO/Water | 150 °C, 14h | Substituted quinazolin-4(3H)-ones | Good | acs.orgnih.gov |

Table 2: Examples of Aqueous Synthesis of Quinazolin-4-one Analogues

Advanced Spectroscopic and Analytical Characterization of 7 Methyl 4ah Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 7-methyl-4aH-quinazolin-4-one, offering detailed insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Pattern Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of each proton in 7-methyl-4aH-quinazolin-4-one. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. ubc.ca

In a typical ¹H NMR spectrum of a related compound, 7-methyl-2-phenylquinazolin-4(3H)-one, the methyl group protons (CH₃) appear as a singlet around δ 2.55 ppm. rsc.org The aromatic protons on the quinazolinone ring system exhibit complex splitting patterns in the range of δ 7.33-8.22 ppm, with coupling constants reflecting their ortho, meta, and para relationships. rsc.org For instance, a doublet observed at δ 8.22 ppm with a coupling constant of J = 7.93 Hz is characteristic of a proton ortho to another proton. rsc.org The broad singlet often observed at higher chemical shifts (e.g., δ 11.06 ppm) is attributable to the N-H proton of the quinazolinone ring. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 2.55 | s | - |

| Ar-H | 7.33 | dd | J = 0.92, 7.02 |

| Ar-H | 7.58-7.60 | m | - |

| Ar-H | 8.22 | d | J = 7.93 |

| NH | 11.06 | br. s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of 7-methyl-4aH-quinazolin-4-one. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift indicating its bonding environment.

For a similar compound, 7-methyl-2-phenylquinazolin-4(3H)-one, the methyl carbon (CH₃) resonates at approximately δ 21.4 ppm. rsc.org The carbon atoms of the aromatic rings appear in the region of δ 118.6-145.1 ppm. rsc.org The carbonyl carbon (C=O) of the quinazolinone ring is typically found further downfield, around δ 162.1 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. rsc.org Quaternary carbons, those without any attached protons, are also readily identified in ¹³C NMR spectra. oregonstate.edu

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 21.4 |

| Aromatic C | 118.6 |

| Aromatic C | 125.7 |

| Aromatic C | 127.1 |

| Aromatic C | 127.7 |

| Aromatic C | 128.0 |

| Aromatic C | 128.6 |

| Aromatic C | 131.3 |

| Aromatic C | 132.8 |

| Aromatic C (C-7) | 145.1 |

| Aromatic C | 148.9 |

| Aromatic C | 152.3 |

| C=O | 162.1 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms in 7-methyl-4aH-quinazolin-4-one.

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of proton pathways through the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments detect longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, providing a complete picture of the molecular skeleton. emerypharma.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Identification of Characteristic Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 7-methyl-4aH-quinazolin-4-one by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FT-IR spectrum of a quinazolinone derivative will exhibit several characteristic absorption bands. A strong absorption band in the region of 1760-1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the quinazolinone ring. libretexts.orgucdavis.edu The N-H stretching vibration typically appears as a broad band in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region. libretexts.org Bending vibrations for C-H bonds and stretching vibrations for C-N and C-C bonds also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation. orientjchem.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1760-1690 | Strong |

| C=N Stretch | 1640-1690 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of 7-methyl-4aH-quinazolin-4-one. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible formulas. nih.gov

For instance, the HRMS data for a related compound, 2-(4-methylphenyl)quinazolin-4(3H)-one, shows a calculated m/z of 237.1028 for [M+H]⁺, with the found value being 237.1024, confirming the elemental composition. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, characteristic fragments. biorxiv.org The fragmentation pattern of 7-methyl-4aH-quinazolin-4-one would be expected to show losses of small molecules like CO and the cleavage of the quinazolinone ring system, providing valuable data for structural confirmation.

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-(4-Methylphenyl)quinazolin-4(3H)-one | C₁₅H₁₂N₂O | [M+H]⁺ | 237.1028 | 237.1024 |

Advanced Chromatographic Techniques (e.g., LC/MS, UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their coupling with Mass Spectrometry (MS) represent the gold standard for determining the purity of pharmaceutical compounds and analyzing complex mixtures. These methods offer high resolution, sensitivity, and specificity, making them ideal for separating the target compound from starting materials, by-products, and degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique used for the sensitive and selective quantification of compounds, even at very low levels. In the context of quinazolinone derivatives, it is crucial for identifying and quantifying potential genotoxic impurities, such as nitrosamines, which can form during synthesis or degradation. mdpi.com The development of an LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection. mdpi.com

Key parameters for an LC-MS/MS method include:

Column: The choice of a stationary phase, such as C8 or C18, is critical for achieving separation. nih.gov

Mobile Phase: A gradient elution using solvents like methanol (B129727) or acetonitrile (B52724) with modifiers like formic acid is common to ensure good peak shape and resolution. nih.govnih.gov

Ionization Source: Electrospray ionization (ESI) is frequently used, operating in either positive or negative ion mode depending on the analyte's properties. nih.gov

Mass Analyzer: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) analyzer allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for precise quantification. mdpi.comnih.gov

A typical application would involve validating the method according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). mdpi.com For instance, a validated method could achieve an LOD of 0.15 ppm for a specific impurity in a complex drug product matrix. journalpsij.com

Ultra-Performance Liquid Chromatography (UPLC):

UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. nih.gov UPLC is particularly advantageous for high-throughput screening and for separating closely related impurities. nih.gov When coupled with MS/MS, UPLC/MS/MS provides a highly efficient platform for purity profiling and impurity determination in compounds like 7-methylquinazolin-4-one and its derivatives. nih.gov The enhanced separation efficiency can be critical in resolving isomeric impurities that may not be separated by standard HPLC methods.

Table 1: Representative LC-MS/MS Parameters for Analysis of Heterocyclic Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | UPLC/UHPLC | Provides high resolution and short analysis times. nih.gov |

| Column | Reversed-Phase (e.g., C8, C18) | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Methanol/Acetonitrile | Ensures elution and sharp peaks for a range of compounds. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for small particle size columns. nih.gov |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes nitrogen-containing heterocyclic compounds. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | Allows for highly selective and sensitive detection (MRM/SRM). mdpi.com |

| Capillary Voltage | 3500 V | Optimizes ion transfer into the mass spectrometer. nih.gov |

| Drying Gas Temp. | 300 °C | Aids in desolvation of the ESI plume. nih.gov |

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable for analogues)

While chromatographic techniques confirm purity and provide mass information, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is invaluable for confirming stereochemistry, tautomeric form, and intermolecular interactions like hydrogen bonding and π–π stacking.

Although a specific crystal structure for 7-methylquinazolin-4(3H)-one was not found in the searched literature, extensive crystallographic data exists for its analogues. These studies provide critical insights into the likely structural properties of the title compound.

Structural Insights from Analogues:

Intermolecular Interactions: Crystal packing is often dominated by specific intermolecular forces. In the crystal structure of 4-methoxyquinazoline, molecules form π–π stacks with a centroid–centroid separation of 3.5140 (18) Å, leading to a herringbone arrangement. nih.gov Hydrogen bonding is also a key feature, particularly the N–H···O interaction which is common in quinazolin-4(3H)-ones, linking molecules into chains or dimers. researchgate.net

Data Collection and Refinement: The determination of a crystal structure involves diffracting X-rays off a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. caltech.edu The quality of the structure is indicated by parameters such as the R-factor; for example, a reported R-factor of 0.0430 for a quinazolinone analogue indicates a good fit between the experimental data and the refined structural model. researchgate.net

Table 2: Crystallographic Data for an Analogue: 4-Methoxyquinazoline This table presents data for a closely related analogue to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈N₂O | nih.gov |

| Molecular Weight | 160.17 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.9590 (6) | nih.gov |

| b (Å) | 4.0517 (3) | nih.gov |

| c (Å) | 13.5858 (12) | nih.gov |

| **β (°) ** | 91.754 (8) | nih.gov |

| **Volume (ų) ** | 382.88 (6) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

| Temperature (K) | 150 | nih.gov |

| R-factor [F² > 2σ(F²)] | 0.054 | nih.gov |

The application of X-ray crystallography to analogues provides a robust framework for understanding the solid-state properties of 7-methylquinazolin-4-one, predicting its planarity, and identifying the key intermolecular forces that govern its crystal packing. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 7 Methyl 4ah Quinazolin 4 One Derivatives

Systematic Exploration of Substituent Effects on the 4aH-Quinazolin-4-one Scaffold

The systematic exploration of substituents on the 4aH-quinazolin-4-one scaffold has been a cornerstone of efforts to develop potent and selective therapeutic agents. The nature, size, and electronic properties of the groups appended to the quinazolinone ring system dictate the molecule's interaction with biological targets.

Substituents at positions 2 and 3 of the quinazolinone ring have a profound impact on the molecule's biological activity. nih.gov The presence of groups like methyl, amine, or thiol at the C-2 position, along with a substituted aromatic ring at the N-3 position, is often considered essential for antimicrobial activities. nih.gov

Research has shown that the C-2 position can tolerate a variety of hydrophobic groups, which can influence selectivity for different enzymes. For instance, in the context of tankyrase inhibition, substituents at the C-2 position, such as methyl, isobutyl, and phenyl groups, have been evaluated. researchgate.netbiorxiv.org It was noted that 2-phenyl analogues tend to reduce potency against PARPs while improving potency and selectivity for tankyrases. biorxiv.org This selectivity is attributed to the phenyl moiety extending into a hydrophobic region present in tankyrases. biorxiv.org Similarly, in the development of antibacterials, hydrophilic groups were generally favored at the R2 position, where the precise placement of hydrogen-bond donors and acceptors was crucial for potency. acs.org

The N-3 position is also a key site for modification. Attaching different heterocyclic moieties at this position has been suggested as a strategy to enhance activity. nih.govresearchgate.net For example, in a series of anticonvulsant agents, the presence of a 2-aminophenyl group at position 3 was found to increase the activity. nih.gov

| Position | Substituent Type | Influence on Activity | Target Class Example |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity. nih.gov | Antimicrobials |

| 2 | Hydrophobic (Methyl, Isobutyl, Phenyl) | Modulates selectivity between related enzymes (e.g., PARPs vs. Tankyrases). researchgate.netbiorxiv.org | Tankyrase Inhibitors |

| 2 | Hydrophilic (with H-bond donors/acceptors) | Important for potency against bacteria. acs.org | Antibacterials |

| 3 | Substituted Aromatic Ring | Often essential for antimicrobial activity. nih.gov | Antimicrobials |

| 3 | 2-Aminophenyl | Increased anticonvulsant activity. nih.gov | Anticonvulsants |

| 3 | Heterocyclic Moieties | General strategy to increase biological activity. nih.govresearchgate.net | Various |

In the enzymatic halogenation of 3-aryl-4(3H)-quinazolinones, methyl substitution at the 7-position was well-tolerated, with only a slight loss in site selectivity observed. nih.gov In other studies, the presence of an ortho-directing substituent at the 7-position, such as a fluoro group, can direct nitration to the 8-position. nih.gov Crystal structure analysis of tankyrase inhibitors has revealed that the region around the C-7 and C-8 positions is accessible and can be occupied by substituents to form new interactions. researchgate.netbiorxiv.org For instance, the presence of a chlorine atom at position 7 was found to be favorable for anticonvulsant activity. nih.gov

Halogenation of the quinazolinone core, particularly at positions 6 and 8, is a widely used strategy to enhance biological activity. nih.govresearchgate.net Halogenated quinazolinones are valuable synthetic intermediates that allow for further diversification of the scaffold. nih.gov

Structure-activity relationship studies have frequently highlighted that the introduction of a halogen atom at positions 6 and 8 can improve antimicrobial profiles. nih.gov For example, substituting the quinazolinone ring with iodine at both the 6 and 8 positions significantly enhanced antibacterial activity. nih.gov In the context of tankyrase inhibitors, it has been noted that small, electron-rich substituents at the C-8 position may boost inhibitory potency. researchgate.netbiorxiv.org This is supported by crystallographic data showing that the C-8 position is accessible within the enzyme's binding site, allowing for the introduction of larger substituents to forge new, affinity-enhancing interactions. researchgate.netnih.govresearchgate.net

| Position | Halogen/Substituent | Effect on Activity | Target/Activity Example |

| 6 and 8 | Halogen (general) | Can improve antimicrobial activity. nih.gov | Antimicrobials |

| 6 and 8 | Iodine | Significantly improved antibacterial activity. nih.gov | Antibacterials |

| 8 | Small, electron-rich substituents | May enhance inhibitory potency. researchgate.netbiorxiv.org | Tankyrase Inhibitors |

| 8 | Nitro, Diol groups | Engage in new interactions, improving affinity and selectivity. nih.govresearchgate.net | Tankyrase Inhibitors |

| 6 | Fluoro | Increased activity against A2780 cancer cell lines. nih.gov | Anticancer |

Conformational Analysis of Reduced Quinazolinones and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with biological targets. The reduction of the quinazolinone ring system to its dihydro- or tetrahydro- forms introduces conformational flexibility that can be crucial for biological recognition. A facile method for the biomimetic asymmetric reduction of quinazolinones yields chiral dihydroquinazolinone derivatives, which are significant motifs in many bioactive molecules. dicp.ac.cn

This reduction introduces a stereocenter, and the resulting conformational properties are key to how the molecule binds to its target. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to a binding site is a determinant of its biological activity. Conformational disorder can, in some cases, enhance the efficiency of a molecule's search for its target site, for example, in protein-DNA recognition. rsc.org The flexibility of the reduced quinazolinone scaffold allows it to adapt its shape to fit into a binding pocket, a process that is often entropically favorable and can lead to higher binding affinity.

Stereospecificity and Chirality in the Biological Activity of 4aH-Quinazolin-4-one Derivatives

Chirality plays a critical role in the biological activity of many pharmaceuticals, as biological systems like enzymes and receptors are themselves chiral. The introduction of chiral centers or axial chirality into the quinazolinone scaffold can lead to stereoisomers with markedly different biological activities.

The synthesis of enantiomerically pure aryl-quinazolinones has been achieved through methods like chiral phosphoric acid catalysis, leading to axially chiral molecules with high enantioselectivity. frontiersin.org The biological evaluation of such stereoisomers often reveals that one enantiomer is significantly more active than the other. This stereospecificity arises because the precise three-dimensional arrangement of atoms in the active enantiomer allows for optimal interaction with the chiral binding site of its biological target, whereas the other enantiomer cannot achieve this ideal fit.

For instance, in the atroposelective halogenation of 3-aryl-4(3H)-quinazolinones, different enzyme variants can produce products with high enantiomeric ratios, demonstrating the importance of chirality in molecular recognition. nih.gov Similarly, the biomimetic asymmetric reduction of quinazolinones produces chiral products where the stereochemistry can be controlled, which is vital since the biological effect of such molecules is often dependent on their specific stereoisomeric form. dicp.ac.cn

Computational Chemistry and Molecular Modeling of 7 Methyl 4ah Quinazolin 4 One Systems

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a 7-methyl-4aH-quinazolin-4-one analogue, might bind to the active site of a target protein.

Molecular docking studies on various quinazolinone derivatives have successfully predicted their binding modes within the active sites of several key protein targets. These simulations have been crucial in identifying the specific amino acid residues that are key for the interaction.

For instance, in studies involving Epidermal Growth Factor Receptor (EGFR) kinase, docking analyses of quinazolin-4(3H)-one derivatives have revealed critical hydrogen bonding interactions. Compound 2i , a quinazolin-4(3H)-one derivative, was shown to form conventional hydrogen bonds with Met793 and Thr790. nih.gov Additionally, it established several van der Waals, alkyl, and pi-alkyl interactions with residues such as Gln791, Ala743, Leu788, Val726, and Leu844. nih.gov Another derivative, 3i , formed four conventional hydrogen bonds with Arg841, Asn842, Lys745, and Asp855. nih.gov

Similarly, when docked with the HER2 kinase enzyme, compound 2i demonstrated hydrogen bond interactions with Met801 and Leu800, along with multiple alkyl and pi-alkyl interactions with Leu726, Leu852, Ala751, Val734, and Lys753. nih.gov In the case of Matrix Metalloproteinase-13 (MMP-13), key residues like Ala238, Thr245, Thr247, and Met253 were identified as important for the activity and stability of quinazolinone inhibitors through hydrogen bonding and electrostatic interactions. nih.gov

Docking studies of quinazolinone derivatives as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) have also been conducted. A lead compound showed that the carbonyl oxygen and nitrogen atom of the quinazolinone ring system formed key hydrogen bonds with the amide group of Asn433 in BRD4. nih.gov For PARP1, two hydrogen bonds were formed with the backbone atoms of Gly863. nih.gov

Table 1: Predicted Binding Modes and Key Amino Acid Interactions of Quinazolinone Derivatives

| Compound/Derivative | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Quinazolin-4(3H)-one 2i | EGFR Kinase | Met793, Thr790, Gln791, Ala743, Leu788, Arg841, Asp855 | Hydrogen Bond, van der Waals, Alkyl, Pi-Alkyl |

| Quinazolin-4(3H)-one 3i | EGFR Kinase | Arg841, Asn842, Lys745, Asp855 | Hydrogen Bond |

| Quinazolin-4(3H)-one 2i | HER2 Kinase | Met801, Leu800, Leu726, Leu852, Ala751, Val734, Lys753 | Hydrogen Bond, Alkyl, Pi-Alkyl |

| Quinazolin-4(3H)-one 3i | HER2 Kinase | Ser728, Thr862, Asp863 | Hydrogen Bond |

| Quinazolinone Inhibitor | MMP-13 | Ala238, Thr245, Thr247, Met253, Asn215, Lys140 | Hydrogen Bond, Electrostatic |

| Quinazolinone Lead Compound | BRD4 | Asn433 | Hydrogen Bond |

Beyond predicting the binding pose, molecular docking simulations are also employed to estimate the binding affinity between a ligand and its target. This is often expressed as a docking score, which can be used to rank a series of compounds and prioritize them for synthesis and biological testing.

In a study targeting EGFR and BRAFV600E, a quinazolin-4-one/3-cyanopyridin-2-one hybrid, compound 18 , exhibited a superior docking score of -7.35 kcal/mol against EGFR, indicating a strong binding affinity. nih.gov This was higher than a related compound 19 , which had a score of -6.85 kcal/mol. nih.gov For the dual-targeting of BRD4 and PARP1, a lead quinazolinone compound was identified with docking scores of -7.052 kcal/mol and -6.343 kcal/mol, respectively. nih.gov

In another study, a series of new quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov A molecular docking study was performed to understand their inhibitory action against the Homo sapiens AKT1 protein. The docking results were in good agreement with the in vitro studies, supporting the biological activity observed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Both 2D and 3D-QSAR models have been successfully developed for various series of quinazolinone analogues to predict their biological activities. These models are built using a training set of compounds with known activities and then validated using a test set.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on quinazolinone derivatives as MMP-13 inhibitors. nih.gov These studies resulted in reliable CoMFA (q² = 0.646, r² = 0.992) and CoMSIA (q² = 0.704, r² = 0.992) models. nih.gov Similarly, robust 3D-QSAR models were developed for quinazolin-4(3H)-one analogues as EGFR inhibitors. unar.ac.id

A QSAR modeling study on thirty-four novel quinazoline (B50416) derivatives as non-small cell lung cancer agents also yielded a statistically significant model with a high coefficient of determination (R² = 0.965901) and cross-validated correlation coefficient (Q_cv² = 0.940744). nih.gov

Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Quinazoline Derivatives as EGFR Inhibitors

| Parameter | Value | Description |

|---|---|---|

| R² | 0.965901 | Coefficient of determination for the training set |

| R²adj | 0.893733 | Adjusted R² |

| Q_cv² | 0.940744 | Cross-validated correlation coefficient (leave-one-out) |

| R²test | 0.818991 | Predictive R² for the external test set |

A key outcome of QSAR studies is the identification of the structural, electronic, and physicochemical descriptors that govern the biological activity of the compounds. The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of these relationships.

For the MMP-13 inhibitors, the contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of their inhibitory activity. nih.gov In the case of EGFR inhibitors, the CoMSIA model contour maps were used as a template to design new compounds with potentially improved activity. unar.ac.id These models guide medicinal chemists in modifying the lead structures to enhance their potency by, for example, adding or removing substituents in specific regions to favorably interact with the generated fields.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models have been developed based on the structures of active quinazoline derivatives. tandfonline.comnih.gov These models can then be used as 3D queries to screen large compound databases (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. tandfonline.comnih.gov

In one study, a validated pharmacophore model (AAAHR_1) was used as a pre-filter to screen the ASINEX database, leading to the identification of potential acetylcholinesterase inhibitors. tandfonline.comnih.gov The hits generated from this virtual screening were then subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to refine the selection of promising candidates. tandfonline.comnih.gov This approach highlights the successful application of computational tools in discovering novel lead compounds from large chemical libraries. tandfonline.comnih.gov

Generation of Ligand-Based and Structure-Based Pharmacophore Hypotheses

Pharmacophore modeling is a cornerstone of modern drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the 7-methyl-4aH-quinazolin-4-one scaffold, both ligand-based and structure-based approaches are employed to develop these crucial hypotheses.

Ligand-based pharmacophore modeling is utilized when the three-dimensional structure of the biological target is unknown. This method involves analyzing a set of known active molecules with similar quinazolinone cores to identify common chemical features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). For instance, a model developed for quinazoline-based inhibitors might identify the carbonyl oxygen and a nitrogen atom in the quinazolinone ring as key hydrogen bond acceptors. nih.gov By aligning several active compounds, a consensus pharmacophore is generated that represents the ideal spatial arrangement of these features for optimal activity. nih.gov

Structure-based pharmacophore modeling , conversely, is used when the crystal structure of the target protein is available. biointerfaceresearch.com This method analyzes the interactions between the ligand and the amino acid residues in the protein's binding pocket. biointerfaceresearch.com For a quinazolinone derivative, this could reveal that the methyl group at the 7-position fits into a specific hydrophobic pocket, while the quinazolinone core forms critical hydrogen bonds with backbone atoms of the receptor. biointerfaceresearch.comnih.gov Comparing ligand-based and structure-based models can validate the findings and reveal that both often share common features, such as hydrogen bond acceptors and hydrophobic groups, confirming their importance for binding. biointerfaceresearch.com

In Silico Screening of Chemical Libraries to Identify Promising Scaffolds

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. nih.govnih.gov This process, known as in silico or virtual screening, allows for the rapid identification of novel molecules that possess the desired structural features and are likely to be active against the target protein. mdpi.comresearchgate.net

The screening process filters databases containing millions of compounds, selecting only those that match the pharmacophore hypothesis. nih.gov These "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.govnih.govrsc.org This multi-step approach efficiently narrows down vast chemical spaces to a manageable number of promising candidates for synthesis and in vitro testing. nih.gov For example, screening a chemical library with a quinazolinone-based pharmacophore could identify new, structurally diverse scaffolds that retain the key interaction points, potentially leading to the discovery of compounds with improved potency or novel intellectual property. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the stability of the protein-ligand complex and the subtle conformational changes that occur upon binding. nih.govabap.co.in

Assessment of Protein-Ligand Complex Stability and Conformational Fluctuations (RMSD, RMSF)

MD simulations are essential for evaluating the stability of a 7-methyl-4aH-quinazolin-4-one derivative when bound to its target protein. Two key metrics used in this analysis are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.ionih.gov

The RMSD measures the average deviation of the protein's backbone atoms over the course of the simulation compared to a reference structure (usually the initial frame). github.ionih.gov A plot of RMSD versus time reveals the structural stability of the complex. A stable complex is indicated by the RMSD value converging and fluctuating around a low, steady value, typically under 3 Å, which signifies that the protein has reached equilibrium and is not undergoing major conformational changes. nih.govabap.co.in

The RMSF , on the other hand, measures the fluctuation of individual amino acid residues. github.ionih.gov This helps to identify which parts of the protein are flexible and which are rigid. Residues in the binding site that interact with the quinazolinone ligand are expected to show lower RMSF values, indicating they are stabilized by the interaction. Conversely, flexible loop regions of the protein may show higher RMSF values. abap.co.in

Below is an interactive table showing hypothetical MD simulation data for 7-methyl-4aH-quinazolin-4-one complexed with a target protein, illustrating these stability metrics.

| Metric | Value | Interpretation |

| Average RMSD (Protein) | 1.8 Å ± 0.3 Å | The protein backbone remains stable throughout the simulation, indicating a well-equilibrated and stable complex. |

| Average RMSD (Ligand) | 0.9 Å ± 0.2 Å | The ligand shows very low deviation, suggesting it is tightly and stably bound within the active site. |

| Average RMSF (Binding Site Residues) | 0.7 Å | Key interacting residues are highly stable with minimal fluctuation, confirming strong binding interactions. |

| Average RMSF (Loop Region Residues) | 2.5 Å | Residues in a flexible loop far from the binding site show higher fluctuation, as expected. |

Analysis of Solvent Effects and Water Mediated Interactions in Binding

The solvent, typically water in biological systems, plays a critical role in molecular recognition and ligand binding. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of their effects. nih.govmdpi.com Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond bridges, which can be crucial for the stability of the complex. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govacs.org By calculating properties derived from the electron density, DFT provides deep insights into the behavior of compounds like 7-methyl-4aH-quinazolin-4-one. rdmodernresearch.commui.ac.irtandfonline.com

DFT calculations are used to optimize the ground-state geometry of the molecule and to compute several key electronic descriptors. nih.govmui.ac.ir These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. rdmodernresearch.com

Other calculated properties include ionization potential, electron affinity, electronegativity, and hardness, which collectively describe the molecule's tendency to donate or accept electrons and its resistance to changes in its electron distribution. nih.govmui.ac.ir This information is invaluable for understanding potential metabolic pathways and for designing derivatives with tailored electronic properties to enhance biological activity. For example, a higher electrophilicity value might suggest a greater susceptibility to nucleophilic attack. nih.gov

The table below presents hypothetical DFT-calculated electronic properties for 7-methyl-4aH-quinazolin-4-one.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | 5.3 eV | Indicates high chemical stability and low reactivity. nih.gov |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

| Electronegativity (χ) | 3.85 eV | Measures the ability to attract electrons in a chemical bond. nih.govmui.ac.ir |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. nih.govmui.ac.ir |

Mechanistic Investigations of 7 Methyl 4ah Quinazolin 4 One Derivatives in Biological Systems

Enzyme Inhibition Studies and Target Identification

The biological activity of quinazolinone derivatives is frequently attributed to their ability to inhibit specific enzymes, thereby disrupting pathological processes. Numerous studies have focused on identifying these enzymatic targets and quantifying the inhibitory potency of these compounds.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Quinazolinone Scaffolds

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1, is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations. The quinazolinone structure has been identified as a viable scaffold for the development of potent PARP-1 inhibitors.

Researchers have synthesized various quinazolinone derivatives and evaluated their ability to inhibit PARP-1. In one such study, synthesized quinazolinones demonstrated a strong affinity for the PARP-1 active site in molecular docking studies, with some compounds showing better docking scores than the known PARP inhibitor niraparib. nih.gov Another study reported the synthesis of quinazolinone-based derivatives where the scaffold acted as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib. nih.gov Several of these new compounds showed significant PARP-1 inhibitory activity, with one derivative, compound 12c , exhibiting an IC50 value of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. nih.govsemanticscholar.org Further investigation into the cellular effects of these compounds revealed that they could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. nih.govsemanticscholar.org

Similarly, 4-hydroxyquinazoline (B93491) derivatives have been explored as PARP-1 inhibitors. One such derivative, compound B1 , showed an IC50 value of 63.81 ± 2.12 nM against PARP-1. nih.gov Dual inhibitors targeting both PARP-1 and other proteins like bromodomain-containing protein 4 (BRD4) have also been developed from the quinazolinone scaffold, leading to synthetic lethality in cancer cells by inhibiting homologous recombination. nih.gov

Table 1: PARP-1 Inhibition by Selected Quinazolinone Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 12c | PARP-1 | 30.38 nM | nih.govsemanticscholar.org |

| Olaparib (Reference) | PARP-1 | 27.89 nM | nih.govsemanticscholar.org |

| Compound B1 | PARP-1 | 63.81 ± 2.12 nM | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Mechanisms

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of COX-1 and COX-2 is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have investigated quinazolinone derivatives as potential COX inhibitors.

A series of 2,3-disubstituted 4(3H)-quinazolinones were synthesized and evaluated for their anti-inflammatory activity and COX inhibition. researchgate.net Compounds 4 and 6 from this series demonstrated potent and selective inhibition of COX-2, with IC50 values of 0.33 μM and 0.40 μM, respectively. researchgate.net Their selectivity index (SI) for COX-2 over COX-1 was greater than 303 and 250, respectively, which is comparable to the selective COX-2 inhibitor celecoxib. researchgate.net Molecular docking studies supported these findings, showing that the potent compounds fit well into the COX-2 active site. researchgate.net

Other research has focused on designing 2,4,7-substituted quinazolines as selective COX-1 inhibitors. acs.org This work led to the identification of several derivatives with significant COX-1 inhibitory activity (IC50 values ranging from 0.064–3.14 μM), with some being completely selective for COX-1 over COX-2. acs.org The anti-inflammatory properties of various other 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives have also been confirmed in vivo through carrageenan-induced rat paw edema tests. nih.gov

Table 2: COX Inhibition by Selected Quinazolinone Derivatives

| Compound | Target | IC50 Value (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 4 | COX-2 | 0.33 | >303.0 | researchgate.net |

| Compound 6 | COX-2 | 0.40 | >250.0 | researchgate.net |

| Compound 5 | COX-2 | 0.70 | >142.0 | researchgate.net |

| Compound 8 | COX-2 | 0.80 | >125.0 | researchgate.net |

| Compound 13 | COX-2 | 0.75 | >133.0 | researchgate.net |

| Celecoxib (Reference) | COX-2 | 0.30 | >333.0 | researchgate.net |

The Selectivity Index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, CDK9, p38α MAPK)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Quinazolinone-based molecules have been successfully developed as kinase inhibitors, including approved drugs like gefitinib (B1684475) and erlotinib.

Research has shown that certain quinazolin-4(3H)-one derivatives are potent inhibitors of multiple tyrosine kinases. nih.gov For instance, compounds 2i and 3i were found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.gov Docking studies revealed that these compounds could act as either ATP non-competitive or competitive inhibitors depending on the target kinase. nih.gov Other studies have developed hybrid molecules combining the quinazolin-4-one scaffold with other pharmacophores to create dual inhibitors of EGFR and BRAF^V600E^, another key kinase in cancer. nih.gov

Furthermore, quinazolin-4(3H)-one derivatives have been identified as inhibitors of Aurora kinase A, a crucial cell cycle regulator, showing antiproliferative effects in non-small cell lung cancer cells. mdpi.com The deubiquitinase USP7, which is involved in the p53 tumor suppressor pathway, has also been identified as a target. Compounds C9 and C19 were potent USP7 inhibitors, leading to an increase in p53 levels and cell cycle arrest in gastric cancer cells. nih.gov

Table 3: Kinase Inhibition by Selected Quinazolinone Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Compound 2j | MCF-7 cell line | 3.79 ± 0.96 µM | nih.gov |

| Compound 3j | MCF-7 cell line | 0.20 ± 0.02 µM | nih.gov |

| Compound 3g | A2780 cell line | 0.14 ± 0.03 µM | nih.gov |

| Lapatinib (Reference) | MCF-7 cell line | 5.9 ± 0.74 µM | nih.gov |

| Lapatinib (Reference) | A2780 cell line | 12.11 ± 1.03 µM | nih.gov |

| Compound C9 | USP7 | 5.048 µM | nih.gov |

Other Enzymatic Targets (e.g., Acetylcholinesterase, Xanthine Oxidase)

The therapeutic potential of quinazolinone derivatives extends to enzymes implicated in neurodegenerative diseases and metabolic disorders.

Acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine, is a major target in the treatment of Alzheimer's disease. Several series of quinazolin-4(3H)-one derivatives have been designed and synthesized as AChE inhibitors. nih.gov One derivative, MR2938 (B12) , displayed a promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Other studies have also identified 4(3H)-quinazolinone derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety as promising anticholinesterase agents.

Xanthine oxidase (XO) is the key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. Elevated levels of uric acid lead to gout. A series of 7-methyl-2-(phenoxymethyl)-5H- nih.govresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives, which are structurally related to quinazolinones, were synthesized and showed potent XO inhibition, with some compounds being more potent than the standard drug allopurinol. Molecular modeling suggested these compounds interact with the molybdenum-oxygen-sulfur (MOS) complex in the enzyme's active site.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, Interferon Signaling)

Beyond direct enzyme inhibition, 7-methyl-4aH-quinazolin-4-one derivatives can exert their biological effects by modulating complex intracellular signaling pathways that control inflammation, cell survival, and immune responses.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies have shown that quinazolinone derivatives can suppress neuroinflammation by blocking this pathway. nih.gov For instance, the AChE inhibitor MR2938 was found to decrease the mRNA levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 by inhibiting the MAPK/JNK and NF-κB signaling pathways. nih.gov Other quinazolinone-based compounds have also been shown to inhibit NF-κB mediated transcription, highlighting this as a key anti-inflammatory mechanism of this chemical class.

Currently, there is no specific information available in the reviewed literature regarding the modulation of the Interferon signaling pathway by 7-methyl-4aH-quinazolin-4-one or its direct derivatives.

Interactions with Nucleic Acids (e.g., DNA) and Related Biological Macromolecules

The planar aromatic structure of the quinazolinone ring system makes it a suitable candidate for interacting with nucleic acids, particularly DNA. This interaction can occur through various modes, such as intercalation between base pairs, and can interfere with fundamental cellular processes like DNA replication and transcription.

Several studies have provided evidence for the DNA-binding capabilities of quinazolinone derivatives. It has been suggested that the heterocyclic structure of these compounds makes them capable of binding to the DNA structure. researchgate.net More direct evidence comes from studies on N-alkylanilinoquinazoline derivatives, where techniques like DNA melting temperature measurements, fluorescence emission, and circular dichroism confirmed a significant interaction with DNA, likely through an intercalative binding process. acs.org

Furthermore, quinazoline (B50416) derivatives have been designed as DNA intercalators that also act as Topoisomerase II inhibitors. nih.gov Topoisomerase II is an enzyme that manages DNA tangles and supercoils, and its inhibition can lead to DNA damage and cell death. One such derivative, compound 16 , was shown to have a high binding affinity for DNA and to inhibit the catalytic activity of Topoisomerase II. nih.gov Other research has shown that quinazolinone derivatives can also target DNA helicases, such as the RecQ helicases, which are involved in DNA repair. Additionally, some derivatives have been shown to bind to unique DNA structures like telomeric G-quadruplexes, leading to telomerase inhibition. nih.gov In the context of antimicrobial activity, certain quinazolin-4(3H)-one derivatives have been shown to inhibit bacterial E. coli DNA gyrase, an enzyme essential for DNA replication in bacteria. semanticscholar.org

Investigation of Specific Molecular Interactions with Cellular Components (e.g., protein sulfhydryl groups)nih.gov

The specific molecular interactions of 7-methyl-4aH-quinazolin-4-one and its derivatives with cellular components, particularly the covalent modification of protein sulfhydryl groups, remain an area with limited specific research data. While the broader class of quinazolinone derivatives has been extensively studied for various biological activities, direct evidence detailing the electrophilic potential of the 7-methyl substituted scaffold to form covalent adducts with cysteine residues in proteins is not extensively documented in publicly available scientific literature.

General principles of covalent inhibition often involve the presence of an electrophilic "warhead" on the inhibitor molecule that can react with a nucleophilic amino acid residue, such as the thiol group of cysteine, on the target protein. mdpi.com For a 7-methyl-4aH-quinazolin-4-one derivative to act as a covalent modifier of sulfhydryl groups, its structure would need to incorporate a suitable electrophilic center. The inherent reactivity of the quinazolinone ring system can be modulated by its substituents. For instance, the introduction of specific functional groups can render the molecule susceptible to nucleophilic attack by a cysteine residue.

While a study on 4-methyl-1-thioxo-1,2,4,5-tetrahydro mdpi.comresearchgate.nettriazolo[4,3-a]quinazolin-5-one, a related heterocyclic system, demonstrated that the thioamide derivative can react with electrophiles at the sulfur atom, this does not directly inform on the reactivity of 7-methyl-4aH-quinazolin-4-one with nucleophilic sulfhydryl groups. researchgate.net